![molecular formula C19H24N4O2 B2378455 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034253-21-7](/img/structure/B2378455.png)
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Various compounds with structural elements similar to the queried chemical, such as triazole and piperidine derivatives, have been synthesized using different techniques. For example, the synthesis of pyrazoline and isoxazole derivatives, which showcase the versatility of these heterocyclic cores in forming biologically active scaffolds, was achieved through base-catalyzed aldol condensation and further reactions with hydrazine derivatives (Swarnkar, Ameta, & Vyas, 2014).
- Crystal Structure Analysis : The structural details of similar compounds have been elucidated using X-ray crystallography, revealing their conformation and the interactions stabilizing their structures. For instance, compounds containing piperidine and isoxazole moieties have been characterized, highlighting the importance of inter and intra-molecular interactions in determining molecular stability and reactivity (Eckhardt et al., 2020).
Potential Applications
- Antimicrobial and Antifungal Activity : Several studies have focused on the antimicrobial and antifungal properties of compounds containing triazole, piperidine, and related heterocyclic moieties. For example, compounds synthesized with pyrazole and isoxazole cores have shown significant activity against various bacterial and fungal strains, indicating their potential as novel therapeutic agents (Sanjeeva, Narendra, & Venkata, 2022).
- Anticancer Activity : Some derivatives have been evaluated for their anticancer activity, with promising results against different cancer cell lines. This suggests the potential of these compounds in the development of new anticancer drugs, highlighting the importance of structural modifications in enhancing biological activity (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzotriazoles and piperidines, have shown excellent binding affinities to a range of proteins .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
Similar compounds have been found to show significant antibacterial and antifungal activity . This suggests that the compound may interact with the biochemical pathways of bacteria and fungi, potentially inhibiting their growth or reproduction.
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial properties.
properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(22-12-6-17(7-13-22)23-20-10-11-21-23)19(8-14-25-15-9-19)16-4-2-1-3-5-16/h1-5,10-11,17H,6-9,12-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSXJBGJHMWSCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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